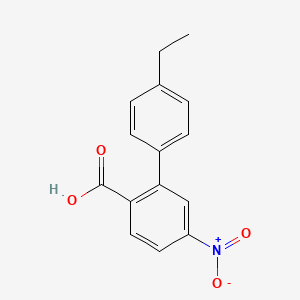
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% (3-DMPH-95) is a phenolic acid that is used in a variety of laboratory experiments and scientific research applications due to its unique chemical and biochemical properties. This compound is a derivative of benzoic acid, and is composed of a phenyl ring with two methyl groups and a hydroxy group attached. 3-DMPH-95 is a white crystalline solid with a melting point of 156-158°C and a molecular weight of 206.27 g/mol. It is also soluble in water, making it a useful reagent in a variety of experiments.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has a number of applications in scientific research. It is commonly used as an antioxidant, as it can scavenge free radicals and reduce oxidative damage in cells. It has also been used to study the effects of oxidative stress on cells, as well as to investigate the role of antioxidants in diseases such as cancer. 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has also been used in the study of DNA damage, as well as in the study of gene expression and protein synthesis.
Mécanisme D'action
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% is thought to act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Additionally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative damage in cells, as well as to inhibit the activity of enzymes involved in the production of ROS. Additionally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, which can play a role in the development of inflammatory diseases. Finally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the expression of genes involved in cell death, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in water, making it easy to work with in a variety of experiments. However, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% is also limited in its use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very reactive, which can limit its usefulness in certain types of reactions.
Orientations Futures
There are a number of potential future directions for the use of 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% in scientific research. One potential direction is to further investigate its potential as an antioxidant. Additionally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% could be studied for its potential to reduce the production of pro-inflammatory cytokines, which could be beneficial in the treatment of inflammatory diseases. Finally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% could be studied for its potential to reduce the expression of genes involved in cell death, which could be beneficial in the treatment of a variety of diseases.
Méthodes De Synthèse
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% can be synthesized through a variety of methods. One common method involves the reaction of 2,4-dimethylphenol with hydrogen peroxide in the presence of a strong acid catalyst. This reaction produces a mixture of 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% and 2,4-dimethylphenol, which can then be separated through column chromatography. This method is relatively simple and efficient, and can be used to produce a high yield of 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95%.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9-3-4-14(10(2)5-9)11-6-12(15(17)18)8-13(16)7-11/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCSHRVECNEDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688998 |
Source


|
| Record name | 5-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-36-4 |
Source


|
| Record name | 5-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














